O-(Chloroacetylcarbamoyl)fumagillol O-(Chloroacetylcarbamoyl)fumagillol O-(chloroacetylcarbamoyl)fumagillol is a carbamate ester that is fumagillol in which the hydroxy group has been converted to the corresponding N-(chloroacetyl)carbamate derivative. It has a role as a methionine aminopeptidase 2 inhibitor, a retinoic acid receptor alpha antagonist, an angiogenesis inhibitor, an antineoplastic agent and an EC 1.5.1.3 (dihydrofolate reductase) inhibitor. It is a carbamate ester, a sesquiterpenoid, an organochlorine compound, a semisynthetic derivative and a spiro-epoxide. It derives from a fumagillol.
Semisynthetic analog of fumagillin (a cyclohexane-sesquiterpene antibiotic isolated from ASPERGILLUS FUMIGATUS) that inhibits angiogenesis.
O-(chloroacetylcarbamoyl)fumagillol (TNP-470) has been used in trials studying the treatment of HIV Infections, Sarcoma, Kaposi, and Pancreatic Neoplasms.
Brand Name: Vulcanchem
CAS No.: 129298-91-5
VCID: VC0545510
InChI: InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1
SMILES: CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C
Molecular Formula: C19H28ClNO6
Molecular Weight: 401.9 g/mol

O-(Chloroacetylcarbamoyl)fumagillol

CAS No.: 129298-91-5

Inhibitors

VCID: VC0545510

Molecular Formula: C19H28ClNO6

Molecular Weight: 401.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

O-(Chloroacetylcarbamoyl)fumagillol - 129298-91-5

CAS No. 129298-91-5
Product Name O-(Chloroacetylcarbamoyl)fumagillol
Molecular Formula C19H28ClNO6
Molecular Weight 401.9 g/mol
IUPAC Name [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate
Standard InChI InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1
Standard InChIKey MSHZHSPISPJWHW-PVDLLORBSA-N
Isomeric SMILES CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C
SMILES CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C
Canonical SMILES CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C
Appearance Solid powder
Description O-(chloroacetylcarbamoyl)fumagillol is a carbamate ester that is fumagillol in which the hydroxy group has been converted to the corresponding N-(chloroacetyl)carbamate derivative. It has a role as a methionine aminopeptidase 2 inhibitor, a retinoic acid receptor alpha antagonist, an angiogenesis inhibitor, an antineoplastic agent and an EC 1.5.1.3 (dihydrofolate reductase) inhibitor. It is a carbamate ester, a sesquiterpenoid, an organochlorine compound, a semisynthetic derivative and a spiro-epoxide. It derives from a fumagillol.
Semisynthetic analog of fumagillin (a cyclohexane-sesquiterpene antibiotic isolated from ASPERGILLUS FUMIGATUS) that inhibits angiogenesis.
O-(chloroacetylcarbamoyl)fumagillol (TNP-470) has been used in trials studying the treatment of HIV Infections, Sarcoma, Kaposi, and Pancreatic Neoplasms.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2,5)oct-6-yl(chloroacetyl) carbamate
AGM 1470
AGM-1470
AGM1470
caplostatin
O-(chloroacetylcarbamoyl)fumagillol
TNP 470
TNP-470
TNP470
Reference 1: Nguyen DT, Fan Y, Akay YM, Akay M. TNP-470 Reduces Glioblastoma Angiogenesis in Three Dimensional GelMA Microwell Platform. IEEE Trans Nanobioscience. 2016 Oct;15(7):683-688. doi: 10.1109/TNB.2016.2600542. Epub 2016 Aug 16. PubMed PMID: 27542173.
2: White HM, Acton AJ, Considine RV. The angiogenic inhibitor TNP-470 decreases caloric intake and weight gain in high-fat fed mice. Obesity (Silver Spring). 2012 Oct;20(10):2003-9. doi: 10.1038/oby.2012.87. Epub 2012 Apr 18. PubMed PMID: 22510957; PubMed Central PMCID: PMC3401363.
3: Kidoikhammouan S, Seubwai W, Tantapotinan N, Silsirivanit A, Wongkham S, Sawanyawisuth K, Wongkham C. TNP-470, a methionine aminopeptidase-2 inhibitor, inhibits cell proliferation, migration and invasion of human cholangiocarcinoma cells in vitro. Asian Pac J Cancer Prev. 2012;13 Suppl:155-60. PubMed PMID: 23480758.
4: Naganuma Y, Choijamts B, Shirota K, Nakajima K, Ogata S, Miyamoto S, Kawarabayashi T, Emoto M. Metronomic doxifluridine chemotherapy combined with the anti-angiogenic agent TNP-470 inhibits the growth of human uterine carcinosarcoma xenografts. Cancer Sci. 2011 Aug;102(8):1545-52. doi: 10.1111/j.1349-7006.2011.01998.x. Epub 2011 Jul 3. PubMed PMID: 21631643.
5: Segal E, Pan H, Benayoun L, Kopečková P, Shaked Y, Kopeček J, Satchi-Fainaro R. Enhanced anti-tumor activity and safety profile of targeted nano-scaled HPMA copolymer-alendronate-TNP-470 conjugate in the treatment of bone malignances. Biomaterials. 2011 Jul;32(19):4450-63. doi: 10.1016/j.biomaterials.2011.02.059. Epub 2011 Mar 22. PubMed PMID: 21429572; PubMed Central PMCID: PMC4598046.
6: Yao D, Zhao H, Zhang F, Chen J, Jiang X, Zhu X. Inhibitory effects of TNP-470 in combination with BCNU on tumor growth of human glioblastoma xenografts. J Huazhong Univ Sci Technolog Med Sci. 2010 Dec;30(6):757-61. doi: 10.1007/s11596-010-0653-8. Epub 2010 Dec 22. PubMed PMID: 21181367.
7: Hines J, Ju R, Dutschman GE, Cheng YC, Crews CM. Reversal of TNP-470-induced endothelial cell growth arrest by guanine and guanine nucleosides. J Pharmacol Exp Ther. 2010 Sep 1;334(3):729-38. doi: 10.1124/jpet.110.169110. Epub 2010 Jun 22. PubMed PMID: 20571059; PubMed Central PMCID: PMC2939662.
8: Emoto M, Naganuma Y, Choijamts B, Ohno T, Yoshihisa H, Kanomata N, Kawarabayashi T, Aizawa M. Novel chemoembolization using calcium-phosphate ceramic microsphere incorporating TNP-470, an anti-angiogenic agent. Cancer Sci. 2010 Apr;101(4):984-90. doi: 10.1111/j.1349-7006.2009.01479.x. Epub 2009 Dec 19. PubMed PMID: 20109162.
9: van Wijngaarden J, Snoeks TJ, van Beek E, Bloys H, Kaijzel EL, van Hinsbergh VW, Löwik CW. An in vitro model that can distinguish between effects on angiogenesis and on established vasculature: actions of TNP-470, marimastat and the tubulin-binding agent Ang-510. Biochem Biophys Res Commun. 2010 Jan 8;391(2):1161-5. doi: 10.1016/j.bbrc.2009.11.097. Epub 2009 Dec 14. PubMed PMID: 20004648.
10: Alvarado JJ, Nemkal A, Sauder JM, Russell M, Akiyoshi DE, Shi W, Almo SC, Weiss LM. Structure of a microsporidian methionine aminopeptidase type 2 complexed with fumagillin and TNP-470. Mol Biochem Parasitol. 2009 Dec;168(2):158-67. doi: 10.1016/j.molbiopara.2009.07.008. Epub 2009 Aug 4. PubMed PMID: 19660503; PubMed Central PMCID: PMC2759695.
11: Rutland CS, Jiang K, Soff GA, Mitchell CA. Maternal administration of anti-angiogenic agents, TNP-470 and Angiostatin4.5, induces fetal microphthalmia. Mol Vis. 2009 Jun 26;15:1260-9. PubMed PMID: 19572040; PubMed Central PMCID: PMC2704144.
12: Yasuda C, Sakata S, Kakinoki S, Takeyama Y, Ohyanagi H, Shiozaki H. In vivo evaluation of microspheres containing the angiogenesis inhibitor, TNP-470, and the metastasis suppression with liver metastatic model implanted neuroblastoma. Pathophysiology. 2010 Apr;17(2):149-55. doi: 10.1016/j.pathophys.2009.04.003. Epub 2009 Jun 21. PubMed PMID: 19540735.
13: Nishimura K, Ohno M, Chung-Kang C, Kuroda Y. Anti-tumor effect of angiogenesis inhibitor TNP-470 and 5-FU combined therapy on human gastric cancer xenograft. Hepatogastroenterology. 2008 Mar-Apr;55(82-83):774-8. PubMed PMID: 18613452.
14: Kaya M, Wada T, Nagoya S, Kawaguchi S, Yamashita T, Yamamoto N, Yoshimoto M, Okada F, Ishii S. TNP-470 Suppresses the Tumorigenicity of HT1080 Fibrosarcoma Tumor Through the Inhibition of VEGF Secretion From the Tumor Cells. Sarcoma. 2001;5(4):197-202. doi: 10.1080/13577140120099182. PubMed PMID: 18521314; PubMed Central PMCID: PMC2395463.
15: Mauriz JL, Durán MC, Molpeceres V, Barrio JP, Martín-Renedo J, Culebras JM, González-Gallego J, González P. Changes in the antioxidant system by TNP-470 in an in vivo model of hepatocarcinoma. Transl Res. 2007 Sep;150(3):189-96. Epub 2007 May 21. PubMed PMID: 17761372.
16: Kanamori M, Yasuda T, Ohmori K, Nogami S, Aoki M. Genetic analysis of high-metastatic clone of RCT sarcoma in mice, and its growth regression in vivo in response to angiogenesis inhibitor TNP-470. J Exp Clin Cancer Res. 2007 Mar;26(1):101-7. PubMed PMID: 17550138.
17: Kim YM, An JJ, Jin YJ, Rhee Y, Cha BS, Lee HC, Lim SK. Assessment of the anti-obesity effects of the TNP-470 analog, CKD-732. J Mol Endocrinol. 2007 Apr;38(4):455-65. PubMed PMID: 17446235.
18: Emoto M, Tachibana K, Iwasaki H, Kawarabayashi T. Antitumor effect of TNP-470, an angiogenesis inhibitor, combined with ultrasound irradiation for human uterine sarcoma xenografts evaluated using contrast color Doppler ultrasound. Cancer Sci. 2007 Jun;98(6):929-35. Epub 2007 Apr 13. PubMed PMID: 17433035.
19: Nahari D, Satchi-Fainaro R, Chen M, Mitchell I, Task LB, Liu Z, Kihneman J, Carroll AB, Terada LS, Nwariaku FE. Tumor cytotoxicity and endothelial Rac inhibition induced by TNP-470 in anaplastic thyroid cancer. Mol Cancer Ther. 2007 Apr;6(4):1329-37. PubMed PMID: 17431111.
20: Mair B, Fuerst G, Kubitzky P, Tangl S, Bergmeister H, Losert U, Watzek G, Gruber R. The anti-angiogenic substance TNP-470 impairs peri-implant bone formation: a pilot study in the rabbit metaphysis model. Clin Oral Implants Res. 2007 Jun;18(3):370-5. Epub 2007 Feb 13. PubMed PMID: 17298491.
PubChem Compound 369976
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator